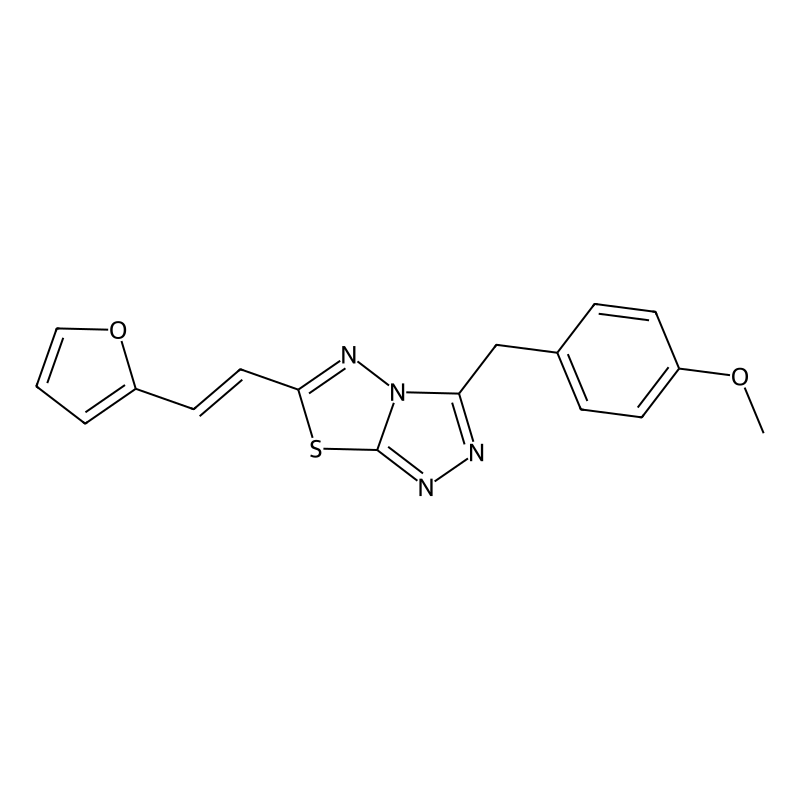

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule characterized by its unique structural features. It consists of a triazole and thiadiazole ring system, which are fused together, providing significant chemical stability and biological activity. The presence of a furan moiety and a methoxybenzyl group contributes to its potential reactivity and interaction with biological targets. This compound's structural complexity suggests that it may exhibit interesting pharmacological properties, making it a candidate for various applications in medicinal chemistry.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.

- Handle the compound in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry place according to proper chemical safety guidelines.

Future Research Directions

This compound represents a novel structure within the triazolothiadiazole class. Future research could involve:

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential biological activities, such as antibacterial, antifungal, or anticancer properties.

- Computational modeling to understand its potential interactions with target biomolecules.

Antimicrobial activity

Studies have shown that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles exhibit antibacterial and antifungal activity. For example, a study published in Arzneimittelforschung found that certain derivatives of this class displayed promising in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

Anticancer activity

Another area of research explores the potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as anticancer agents. A study published in European Journal of Medicinal Chemistry reported that some compounds within this class demonstrated cytotoxic activity against various cancer cell lines [].

Anticonvulsant activity

Research suggests that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticonvulsant activity of several derivatives and found that some exhibited promising results in animal models [].

The chemical reactivity of this compound can be attributed to its functional groups. The furan ring is known for its electrophilic nature, which can participate in nucleophilic addition reactions. The triazole and thiadiazole rings may engage in cycloaddition reactions or serve as ligands in coordination chemistry. Additionally, the methoxy group can influence the electronic properties of the molecule, potentially enhancing its reactivity or solubility in organic solvents.

Several synthesis methods can be employed to produce (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

- Condensation Reactions: Utilizing appropriate starting materials that contain the furan and methoxybenzyl groups can lead to the formation of the desired compound through condensation reactions.

- Cyclization Techniques: The formation of the triazole and thiadiazole rings may involve cyclization reactions using suitable precursors under acidic or basic conditions.

- Functional Group Modifications: Post-synthesis modifications can enhance yield and purity by targeting specific functional groups for further reactions.

The potential applications of (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:

- Pharmaceutical Development: As a lead compound for drug discovery targeting infectious diseases or cancer.

- Material Science: Its unique structure may lend itself to applications in organic electronics or as a precursor for novel materials.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Interaction studies involving this compound could focus on:

- Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Investigating the pathways through which this compound exerts its biological effects.

- Synergistic Effects: Evaluating the potential for enhanced effects when combined with other therapeutic agents.